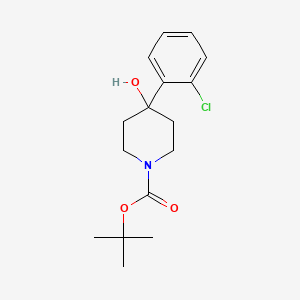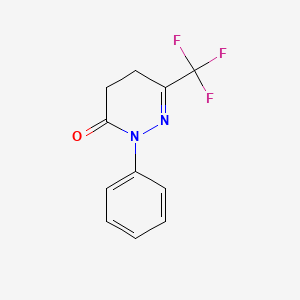
2-溴-4-(3-氯苯基)噻唑
描述
2-Bromo-4-(3-chlorophenyl)thiazole is a heterocyclic aromatic organic compound characterized by the presence of a bromine atom and a chlorophenyl group attached to a thiazole ring. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of thiazole derivatives. Bromination and chlorination reactions are typically carried out using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst.
Coupling Reactions: Suzuki-Miyaura coupling is a common method for synthesizing 2-bromo-4-(3-chlorophenyl)thiazole. This involves the reaction of a thiazole derivative with a boronic acid derivative in the presence of a palladium catalyst.
Nucleophilic Substitution: Another method involves nucleophilic substitution reactions where a suitable leaving group on the thiazole ring is replaced by a bromine or chlorine atom.
Industrial Production Methods: Industrial production of 2-bromo-4-(3-chlorophenyl)thiazole typically involves large-scale halogenation and coupling reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atom on the thiazole ring is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and various organic solvents.
Reduction: LiAlH4, NaBH4, and aprotic solvents.
Substitution: Various nucleophiles (e.g., amines, alcohols) and polar solvents.
Major Products Formed:
Oxidation: Various oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound, often resulting in the removal of the halogen atoms.
Substitution: Substituted thiazoles with different functional groups.
科学研究应用
2-Bromo-4-(3-chlorophenyl)thiazole has a range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity, including antimicrobial and antifungal properties.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
- Electrophilic substitution can occur at the C-5 atom, while nucleophilic substitution can occur at the C-2 atom .
- Absorption: The compound’s solubility characteristics (slightly soluble in water, soluble in alcohol and ether) influence its bioavailability .
Target of Action
- is a heterocyclic organic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Mode of Action
Pharmacokinetics
- (absorption, distribution, metabolism, and excretion) play a crucial role in drug efficacy.
生化分析
Biochemical Properties
2-Bromo-4-(3-chlorophenyl)thiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial and anticancer activities by interacting with bacterial lipids and cancer cell receptors . The thiazole ring in 2-Bromo-4-(3-chlorophenyl)thiazole can undergo electrophilic and nucleophilic substitutions, which are crucial for its biological activity . Additionally, it has been reported to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .
Cellular Effects
2-Bromo-4-(3-chlorophenyl)thiazole has been observed to affect various types of cells and cellular processes. In cancer cells, it has shown potential in inhibiting cell proliferation and inducing apoptosis . This compound influences cell signaling pathways by modulating the activity of specific kinases and transcription factors, leading to changes in gene expression . Furthermore, 2-Bromo-4-(3-chlorophenyl)thiazole has been found to disrupt cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux .
Molecular Mechanism
The molecular mechanism of 2-Bromo-4-(3-chlorophenyl)thiazole involves its interaction with various biomolecules at the molecular level. This compound binds to specific receptors and enzymes, leading to their inhibition or activation . For instance, it has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis, thereby exerting its antibacterial effects . Additionally, 2-Bromo-4-(3-chlorophenyl)thiazole can modulate gene expression by binding to transcription factors and altering their activity . These interactions at the molecular level are crucial for the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-(3-chlorophenyl)thiazole have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions In vitro studies have shown that prolonged exposure to 2-Bromo-4-(3-chlorophenyl)thiazole can lead to changes in cellular morphology and function . In vivo studies are needed to further elucidate its long-term effects.
Dosage Effects in Animal Models
The effects of 2-Bromo-4-(3-chlorophenyl)thiazole vary with different dosages in animal models. At lower doses, this compound has shown promising therapeutic effects, such as inhibiting tumor growth and reducing bacterial infections . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
2-Bromo-4-(3-chlorophenyl)thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in its metabolism . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Bromo-4-(3-chlorophenyl)thiazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of 2-Bromo-4-(3-chlorophenyl)thiazole within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 2-Bromo-4-(3-chlorophenyl)thiazole plays a crucial role in its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The presence of targeting signals or post-translational modifications can direct 2-Bromo-4-(3-chlorophenyl)thiazole to specific compartments or organelles . These interactions at the subcellular level are essential for the compound’s biological activity and therapeutic potential.
相似化合物的比较
2-Bromo-4-(3-chlorophenyl)thiazole is similar to other halogenated thiazoles, such as 2-chloro-4-(3-bromophenyl)thiazole and 2-bromo-4-(4-chlorophenyl)thiazole. These compounds share structural similarities but differ in the position and type of halogen atoms, leading to variations in their chemical properties and biological activities.
属性
IUPAC Name |
2-bromo-4-(3-chlorophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNS/c10-9-12-8(5-13-9)6-2-1-3-7(11)4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHCTYWLNQYQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672145 | |
| Record name | 2-Bromo-4-(3-chlorophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886367-79-9 | |
| Record name | 2-Bromo-4-(3-chlorophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

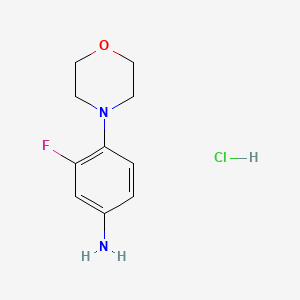

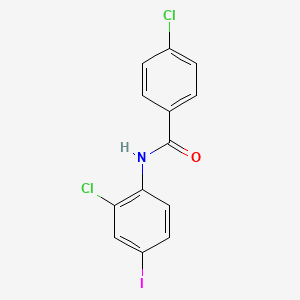
![2-[4-(Trifluoromethyl)phenyl]pyridin-4-amine](/img/structure/B1502762.png)
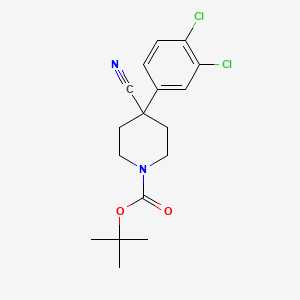
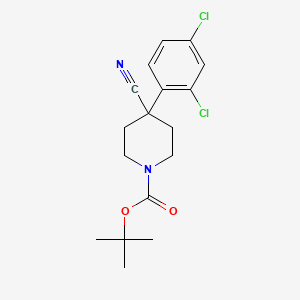
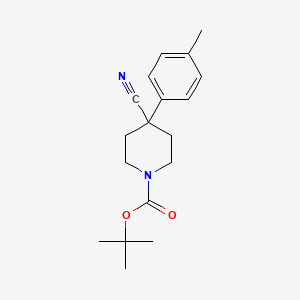

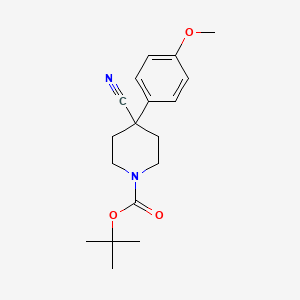
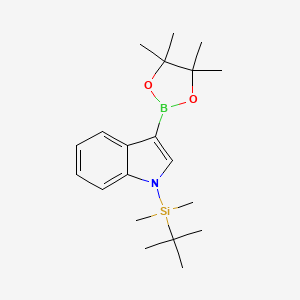
![Methyl 2-oxo-1-(piperidin-4-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1502784.png)

